Fragment Rule-of-Three Compliance: MW 244.68 and LogP 2.86 vs. Pexidartinib (MW 417.81, LogP 4.5–4.77)
The target compound (MW 244.68 Da, cLogP 2.86, 2 HBD, 3 HBA) satisfies all four criteria of the Congreve 'Rule of Three' for fragment-based screening libraries (MW < 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, pexidartinib (PLX3397, CAS 1029044-16-3) has a molecular weight of 417.81 Da, XLogP of 4.5–4.77, and 7 hydrogen bond acceptors, placing it firmly in drug-like chemical space rather than fragment space [2]. This 1.7-fold difference in MW and ~1.9 log-unit difference in lipophilicity means the target compound is suitable for fragment-based screening and fragment-growing campaigns, whereas pexidartinib is a late-stage lead/clinical candidate unsuitable for fragment library inclusion .
| Evidence Dimension | Fragment Rule-of-Three compliance (MW, LogP, HBD, HBA) |
|---|---|
| Target Compound Data | MW 244.68 Da, LogP 2.86, HBD 2, HBA 3, Rotatable bonds 1 |
| Comparator Or Baseline | Pexidartinib: MW 417.81 Da, LogP 4.5–4.77, HBD 2, HBA 7, Rotatable bonds 6 |
| Quantified Difference | MW: 1.7-fold lower; LogP: ~1.9 log units lower; HBA: 3 vs. 7; Rotatable bonds: 1 vs. 6 |
| Conditions | Calculated physicochemical properties from vendor and database sources |
Why This Matters
A user selecting building blocks for fragment-based drug discovery requires Ro3-compliant compounds; the target compound is Ro3-compliant whereas pexidartinib is not, making the target suitable for fragment screening libraries while pexidartinib is only appropriate as a reference inhibitor.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. 'A 'Rule of Three' for fragment-based lead discovery?' Drug Discovery Today, 2003, 8(19), 876–877. Defines fragment criteria: MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ligand Page: Pexidartinib. Reports MW 417.1, XLogP 4.58, TPSA 66.49, HBD 2, Rotatable bonds 6. Accessed 2026. View Source
